molecular formula C18H28 B13939866 Benzene, (3-cyclohexyl-1,1-dimethylbutyl)- CAS No. 63302-58-9

Benzene, (3-cyclohexyl-1,1-dimethylbutyl)-

Cat. No.: B13939866
CAS No.: 63302-58-9
M. Wt: 244.4 g/mol
InChI Key: VLFGLKBCRKWFFQ-UHFFFAOYSA-N
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Description

Benzene, (3-cyclohexyl-1,1-dimethylbutyl)- is an organic compound with the molecular formula C18H28 It is a derivative of benzene, where a cyclohexyl group and a 1,1-dimethylbutyl group are attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, (3-cyclohexyl-1,1-dimethylbutyl)- typically involves the alkylation of benzene with 3-cyclohexyl-1,1-dimethylbutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

In an industrial setting, the production of Benzene, (3-cyclohexyl-1,1-dimethylbutyl)- can be scaled up by using continuous flow reactors. This method ensures better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzene, (3-cyclohexyl-1,1-dimethylbutyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to reduce any double bonds present in the cyclohexyl group.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring undergoes nitration, sulfonation, or halogenation in the presence of appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Reduced cyclohexyl derivatives.

    Substitution: Nitrobenzene, sulfonated benzene, and halogenated benzene derivatives.

Scientific Research Applications

Benzene, (3-cyclohexyl-1,1-dimethylbutyl)- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, (3-cyclohexyl-1,1-dimethylbutyl)- involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The cyclohexyl and dimethylbutyl groups can influence the compound’s binding affinity and specificity towards these targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1,3-bis(1,1-dimethylethyl)-: Another derivative of benzene with tert-butyl groups.

    Benzene, (1,3-dimethylbutyl)-: A similar compound with a different alkyl group attached to the benzene ring.

    Benzene, 1,3-dimethyl-: A simpler derivative with two methyl groups attached to the benzene ring.

Uniqueness

Benzene, (3-cyclohexyl-1,1-dimethylbutyl)- is unique due to the presence of both a cyclohexyl group and a 1,1-dimethylbutyl group, which impart distinct steric and electronic properties

Properties

IUPAC Name

(4-cyclohexyl-2-methylpentan-2-yl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28/c1-15(16-10-6-4-7-11-16)14-18(2,3)17-12-8-5-9-13-17/h5,8-9,12-13,15-16H,4,6-7,10-11,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLFGLKBCRKWFFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C)(C)C1=CC=CC=C1)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90886294
Record name Benzene, (3-cyclohexyl-1,1-dimethylbutyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90886294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63302-58-9
Record name (3-Cyclohexyl-1,1-dimethylbutyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63302-58-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, (3-cyclohexyl-1,1-dimethylbutyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063302589
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, (3-cyclohexyl-1,1-dimethylbutyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzene, (3-cyclohexyl-1,1-dimethylbutyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90886294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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